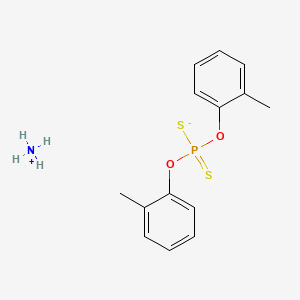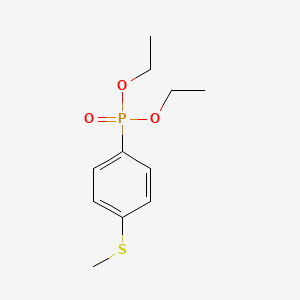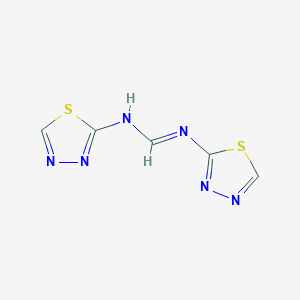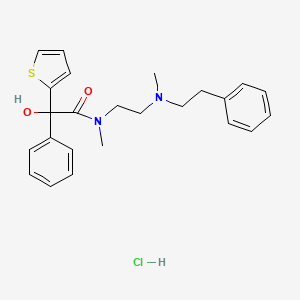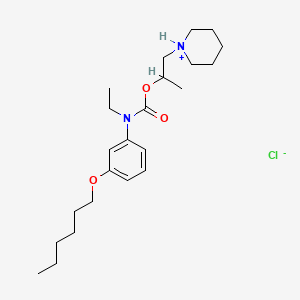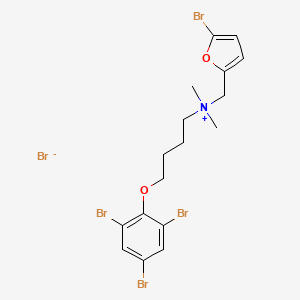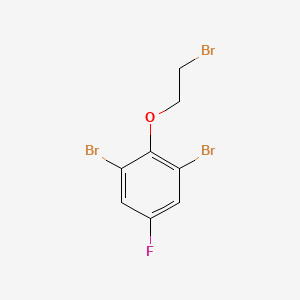
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene is an organic compound with the molecular formula C8H5Br3FO. This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene typically involves the bromination of 2-(2-bromoethoxy)-5-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions: 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form debrominated or defluorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products with fewer halogen atoms.
科学的研究の応用
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding or other polar interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
類似化合物との比較
1,3-Dibromo-2-(2-bromoethoxy)benzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,3-Dibromo-2-(2-chloroethoxy)-5-fluorobenzene: Contains a chlorine atom instead of a bromine atom, which can alter its reactivity and interaction with other molecules.
1,3-Dibromo-2-(2-bromoethoxy)-4-fluorobenzene: The position of the fluorine atom is different, affecting its electronic properties and reactivity.
Uniqueness: 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and interaction profiles. The presence of both bromine and fluorine atoms allows for versatile chemical modifications and applications in various fields of research.
特性
分子式 |
C8H6Br3FO |
|---|---|
分子量 |
376.84 g/mol |
IUPAC名 |
1,3-dibromo-2-(2-bromoethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C8H6Br3FO/c9-1-2-13-8-6(10)3-5(12)4-7(8)11/h3-4H,1-2H2 |
InChIキー |
ZQDURLAWHQILSZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCBr)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
